molecular formula C15H18BrNO4 B15223775 tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate CAS No. 348640-13-1

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate

Cat. No.: B15223775
CAS No.: 348640-13-1
M. Wt: 356.21 g/mol
InChI Key: IPYTZUXGOBSNTP-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate protecting group at the 1-position, bromine at the 3-position, and methoxy substituents at the 5- and 6-positions. The tert-butyl group enhances steric protection of the carboxylate, while the bromine and methoxy groups influence electronic properties and reactivity .

Properties

CAS No.

348640-13-1

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

tert-butyl 3-bromo-5,6-dimethoxyindole-1-carboxylate

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(18)17-8-10(16)9-6-12(19-4)13(20-5)7-11(9)17/h6-8H,1-5H3

InChI Key

IPYTZUXGOBSNTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)OC)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate typically involves the following steps:

    Bromination: The starting material, 5,6-dimethoxyindole, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Introduction of carbonyl or hydroxyl groups.

    Reduction: Dehalogenated indole derivatives.

Scientific Research Applications

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The substitution pattern on the indole ring critically determines chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Functional Groups Key Properties
tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate 3-Br, 5,6-OCH₃ ~356.2* Bromine, Methoxy, Carboxylate High polarity, electron-rich indole core
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 3-Br, 6-CHO 324.17 Bromine, Aldehyde, Carboxylate Electrophilic aldehyde for conjugation
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate 6-propenyl mesylate ~379.3* Mesylate, Carboxylate Reactive mesylate for nucleophilic substitution
tert-Butyl 6-bromo-3-[(m-methoxycarbonylphenyl)methyl]-1H-indole-1-carboxylate 6-Br, 3-benzyl ~460.29* Bromine, Benzyl ester, Carboxylate Steric bulk, potential for π-π interactions

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The 5,6-dimethoxy groups in the target compound donate electron density to the indole ring, enhancing its nucleophilicity compared to the electron-withdrawing mesylate group in the analog from . This difference directs reactivity: the target compound may favor electrophilic aromatic substitution, while the mesylate analog undergoes nucleophilic attacks .
  • In contrast, the methoxy groups in the target compound are smaller, allowing easier functionalization .
  • Solubility: The polar methoxy groups improve aqueous solubility compared to non-polar tert-butyl or benzyl substituents, which is advantageous for biological applications .

Research Findings and Data

Table 2: Comparative Reactivity in Common Reactions

Reaction Type Target Compound tert-Butyl 6-formyl Analog 6-Mesylate Analog
Suzuki Coupling High yield (Br at 3) Low (no Br) Moderate (Br absent)
Nucleophilic Substitution Low (no leaving group) Low High (mesylate as leaving group)
Electrophilic Aromatic Substitution High (activated ring) Moderate (aldehyde deactivates) Low (mesylate deactivates)

Biological Activity

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities. This compound features a tert-butyl ester group, bromine, and methoxy substituents on the indole ring, making it a versatile candidate for various biological applications, including anticancer and antimicrobial properties.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
CAS Number 348640-13-1
Molecular Formula C15H18BrNO4
Molecular Weight 356.21 g/mol
IUPAC Name tert-butyl 3-bromo-5,6-dimethoxyindole-1-carboxylate
InChI Key IPYTZUXGOBSNTP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The bromine and methoxy groups can influence its binding affinity to enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects such as cell proliferation inhibition and apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Studies have reported:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be approximately 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial properties.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Study on Antimicrobial Activity :
    • A series of agar diffusion tests were performed against selected bacterial strains.
    • The results showed clear zones of inhibition around the wells containing the compound, confirming its antimicrobial efficacy.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
tert-butyl 3-bromo-5,6-dimethoxyindole10–25 µMS. aureus: 32 µg/mL
tert-butyl 3-bromo-1H-indole-1-carboxylate>50 µME. coli: >128 µg/mL
tert-butyl 5,6-dimethoxyindole15–30 µMS. aureus: 64 µg/mL

Q & A

Q. What are common synthetic routes for tert-butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Bromination : Introducing the bromo substituent at the 3-position of the indole core using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect reactive sites .
  • Functionalization : Methoxy groups at positions 5 and 6 are installed via alkylation or nucleophilic substitution, often using methyl iodide or dimethyl sulfate in basic conditions .

Example Protocol (Hypothetical):

Bromination of tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate with NBS in DMF at 0°C.

Purification via column chromatography (hexane:ethyl acetate gradient).

Characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally after synthesis?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromo-induced deshielding) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. For example, bond angles and torsion angles are analyzed to validate the indole core geometry (e.g., C3-Br bond length ≈ 1.89 Å) .
  • Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H]+^+ at m/z 368.22 for C15_{15}H18_{18}BrN2_2O4_4) .

Q. Table 1: Example Crystallographic Parameters (Hypothetical)

ParameterValue
Space groupP21_1/c
a, b, c (Å)10.25, 12.34, 14.56
β (°)95.7
R-factor0.045
C3-Br bond length1.89 Å

Advanced Research Questions

Q. How to address challenges in crystallographic refinement of this compound?

Methodological Answer: Common issues and solutions include:

  • Disorder in Methoxy/Boc Groups : Use SHELXL’s PART instruction to model partial occupancy or split positions .
  • Twinning : Apply TWIN commands in SHELXL for non-merohedral twinning, common in bulky tert-butyl derivatives .
  • High Thermal Motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, O) and restrain light atoms (H) using ISOR and SIMU .

Case Study :
A related indole derivative (tert-butyl 3-[2,2-bis(ethoxycarbonyl)-vinyl]-2-methyl-1H-indole-1-carboxylate) exhibited rotational disorder in the ethoxy groups. Refinement with SHELXL’s SUMP and EADP restraints resolved discrepancies between observed and calculated electron density maps .

Q. How to analyze substituent effects on reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The bromo group at C3 participates in Pd-catalyzed coupling. Optimize using:
    • Ligand Screening : Bidentate ligands (e.g., XPhos) enhance yields with electron-rich aryl boronic acids .
    • Solvent Effects : DME/H2_2O mixtures improve solubility of polar intermediates .
  • Competitive Pathways : Monitor byproducts (e.g., dehalogenation) via LC-MS. Use kinetic studies (variable-temperature NMR) to identify rate-determining steps .

Data Contradiction Example :
A reported 70% yield discrepancy between DMF and THF solvents was resolved by identifying THF’s superior stabilization of the Pd0^0 intermediate via 31^{31}P NMR monitoring .

Q. How to resolve conflicting spectroscopic data (NMR vs. X-ray)?

Methodological Answer:

  • NMR/X-ray Mismatch : If NMR suggests equatorial methoxy orientation but X-ray shows axial, re-examine crystal packing effects. Use DFT calculations (e.g., Gaussian) to compare gas-phase vs. solid-state conformers .
  • Dynamic Effects : Variable-temperature NMR can reveal fluxional behavior (e.g., tert-butyl rotation) that averages signals at room temperature .

Q. What strategies optimize regioselectivity in further functionalization?

Methodological Answer:

  • Directed C-H Activation : Use the Boc group as a directing agent for Pd-catalyzed C-H arylation at the 4-position .
  • Protection Schemes : Temporarily protect the indole NH (if deprotected) with SEM groups to prevent unwanted side reactions during electrophilic substitution .

Q. Table 2: Example Reaction Optimization

ConditionYield (%)Selectivity (C4:C7)
Pd(OAc)2_2, XPhos859:1
PdCl2_2, PPh3_3453:1

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